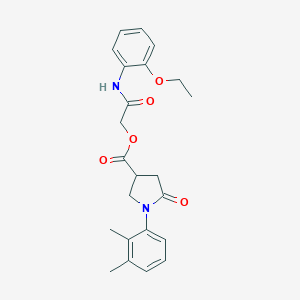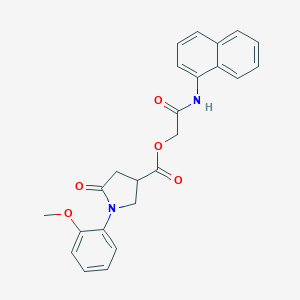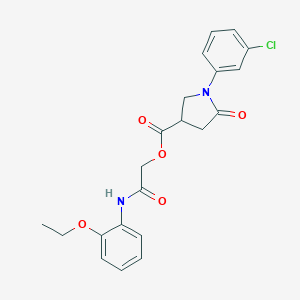![molecular formula C17H18BrNO3 B270955 N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270955.png)
N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of specific enzymes and signaling pathways that are involved in inflammation, tumor growth, and neurodegeneration. Specifically, this compound has been found to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which plays a role in the regulation of cell motility and the immune response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, this compound has been found to reduce inflammation and oxidative stress, and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal models. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of focus is to further elucidate its mechanism of action and identify specific targets for its therapeutic effects. Additionally, research is needed to determine the optimal dosage and administration route for this compound in humans, as well as its potential side effects. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound as a potential treatment for cancer and neurodegenerative diseases.
In conclusion, this compound is a chemical compound that has shown promise in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to produce high yields and purity, making it suitable for use in lab experiments. While its mechanism of action is not fully understood, it has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. Future research is needed to further elucidate its mechanism of action, determine optimal dosage and administration, and evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves a multi-step process that begins with the preparation of the starting material, 2,6-dimethyl-4-bromoaniline. This is followed by the preparation of the intermediate, 2-(4-bromo-2,6-dimethylphenyl)-2-oxoacetic acid ethyl ester, which is then converted to the final product, this compound, through a cyclization reaction. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been found to have potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties, making it a promising candidate for the treatment of cancer. Additionally, this compound has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C17H18BrNO3 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H18BrNO3/c1-7-3-10(18)4-8(2)15(7)19-16(20)13-9-5-11-12(6-9)22-17(21)14(11)13/h3-4,9,11-14H,5-6H2,1-2H3,(H,19,20) |
InChI Key |
ZCLYPOAQUFXVOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)C2C3CC4C2C(=O)OC4C3)C)Br |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2C3CC4C2C(=O)OC4C3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



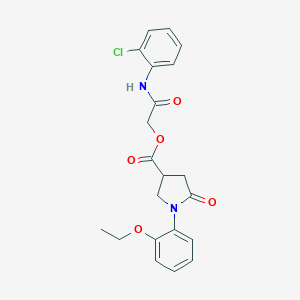
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270874.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270877.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)

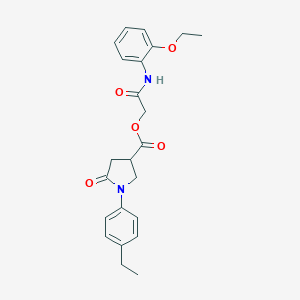

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)
